molecular formula C25H40O9 B12700139 Pieristoxin F CAS No. 56662-60-3

Pieristoxin F

Cat. No.: B12700139
CAS No.: 56662-60-3
M. Wt: 484.6 g/mol
InChI Key: LXIWLIRNRFFNMR-MQDNEPBESA-N
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Description

Pieristoxin F (compound 6 in ) is a 3,4-secograyanane diterpenoid isolated from the roots of Pieris species. Its molecular formula, C₂₀H₃₀O₈, was determined via HRESIMS (m/z 415.1984 [M + H]⁺) and NMR analysis . Structurally, it features a 3,4-secograyanane skeleton with hydroxyl and acetyloxy substitutions at key positions. Unlike its analogs, this compound lacks a hydroxyl group at C-11, a distinction confirmed through 2D NMR (COSY, HMBC, NOESY) and comparison with compound 4 (Pieristoxin Lactone D, C₂₀H₃₀O₉) .

Properties

CAS No.

56662-60-3

Molecular Formula

C25H40O9

Molecular Weight

484.6 g/mol

IUPAC Name

[(2S,3R,4R,6S,8S,9R,14R,16R)-3-acetyloxy-2,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

InChI

InChI=1S/C25H40O9/c1-7-17(28)34-19-13-8-9-14-23(6,31)15-10-16(27)21(3,4)25(15,32)20(33-12(2)26)18(29)24(14,19)11-22(13,5)30/h13-16,18-20,27,29-32H,7-11H2,1-6H3/t13?,14?,15-,16-,18+,19+,20+,22+,23+,24?,25-/m0/s1

InChI Key

LXIWLIRNRFFNMR-MQDNEPBESA-N

Isomeric SMILES

CCC(=O)O[C@@H]1C2CCC3C1(C[C@@]2(C)O)[C@@H]([C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)OC(=O)C)O

Canonical SMILES

CCC(=O)OC1C2CCC3C1(CC2(C)O)C(C(C4(C(C3(C)O)CC(C4(C)C)O)O)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pieristoxin F involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes oxidation, reduction, and esterification reactions under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and vary between research groups.

Industrial Production Methods

Most available this compound is extracted from natural sources, such as the leaves of Pieris japonica .

Chemical Reactions Analysis

Types of Reactions

Pieristoxin F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketones and aldehydes, while reduction can produce different alcohols .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Pieristoxin Derivatives

Compound Molecular Formula Substituents (Position) Key NMR Shifts (δ, ppm) Distinguishing Features Reference
Pieristoxin F C₂₀H₃₀O₈ -OH (C-7, C-14), -OAc (C-6) H-6: 4.98 (d, J=3.0 Hz) Lacks -OH at C-11; confirmed via HMBC
Pieristoxin D C₂₀H₃₀O₉ -OH (C-7, C-11, C-14) H-11: 4.21 (s) Additional -OH at C-11
Pieristoxin E C₂₀H₃₀O₈ -OAc (C-11) instead of -OH H-11: 5.12 (d, J=2.4 Hz) Acetyloxy substitution at C-11
Pieristoxin L C₂₉H₄₀O₁₃ -OAc (C-7), -OPr (C-14) H-7: 5.45 (d, J=3.6 Hz) Propionyloxy group at C-14
Pieristoxin O C₃₁H₄₄O₁₅ -OPr (C-6), -OAc (C-14) H-6: 5.20 (d, J=3.2 Hz) Propionyloxy at C-6 vs. acetyloxy in Pieristoxin N

Substituent-Driven Variations

  • Hydroxyl vs. Acetyloxy Groups: this compound and E are positional isomers differing at C-11: F has a hydroxyl group at C-14 and acetyloxy at C-6, while E replaces C-11 hydroxyl with acetyloxy .
  • Propionyloxy Modifications :
    Compounds like Pieristoxin L and O incorporate bulkier propionyloxy groups (C₃H₅O₂), which may enhance lipophilicity and membrane permeability compared to acetyloxy derivatives .

Stereochemical Distinctions

  • α/β Orientation: NOESY correlations in this compound indicate α-orientation of H-1, H-6, and H-14, while H-9 and H-15 are β-oriented . In contrast, Pieristoxin D shows β-orientation at H-11 due to distinct NOESY cross-peaks (H-9 to H-11) .

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